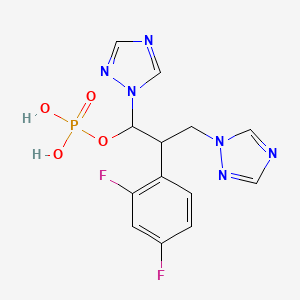
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is a synthetic compound known for its antifungal properties. It is a prodrug of fluconazole, a widely used antifungal agent. This compound belongs to the class of bis-triazoles and is used in various pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate involves multiple steps. The starting material, 2,4-difluorophenyl, undergoes a series of reactions including halogenation, triazole formation, and phosphorylation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Commonly occurs with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Utilized in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of antifungal coatings and materials.
Mecanismo De Acción
The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery compared to its parent compound, fluconazole .
Propiedades
Fórmula molecular |
C13H13F2N6O4P |
|---|---|
Peso molecular |
386.25 g/mol |
Nombre IUPAC |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H13F2N6O4P/c14-9-1-2-10(12(15)3-9)11(4-20-7-16-5-18-20)13(25-26(22,23)24)21-8-17-6-19-21/h1-3,5-8,11,13H,4H2,(H2,22,23,24) |
Clave InChI |
PNMUSHBRCLLUDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)C(N3C=NC=N3)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















